molecular formula C14H14N2O3S2 B14157838 7-(4-Methoxyphenyl)-2-oxo-3,5,6,7-tetrahydrothiopyrano[2,3-d][1,3]thiazole-6-carboxamide CAS No. 488800-90-4

7-(4-Methoxyphenyl)-2-oxo-3,5,6,7-tetrahydrothiopyrano[2,3-d][1,3]thiazole-6-carboxamide

Cat. No.: B14157838
CAS No.: 488800-90-4
M. Wt: 322.4 g/mol
InChI Key: WNZGEMXWMYMOQV-UHFFFAOYSA-N
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Description

7-(4-Methoxyphenyl)-2-oxo-3,5,6,7-tetrahydrothiopyrano[2,3-d][1,3]thiazole-6-carboxamide is a heterocyclic compound that features a unique combination of a thiazole ring fused with a thiopyran ring. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-Methoxyphenyl)-2-oxo-3,5,6,7-tetrahydrothiopyrano[2,3-d][1,3]thiazole-6-carboxamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors such as α-haloketones and thioureas under basic conditions.

    Formation of the Thiopyran Ring: The thiopyran ring can be constructed by the reaction of a suitable diene with a sulfur-containing reagent.

    Coupling of the Rings: The thiazole and thiopyran rings are then coupled together through a series of condensation reactions, often involving the use of catalysts and specific reaction conditions to ensure the correct orientation and fusion of the rings.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced through electrophilic aromatic substitution reactions, typically using methoxybenzene and a suitable electrophile.

    Formation of the Carboxamide Group: The carboxamide group is introduced through the reaction of the intermediate compound with an amine under appropriate conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiopyran ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 7-(4-Methoxyphenyl)-2-oxo-3,5,6,7-tetrahydrothiopyrano[2,3-d][1,3]thiazole-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by interacting with binding sites. The exact pathways and molecular targets can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    7-(4-Methoxyphenyl)-2-oxo-3,5,6,7-tetrahydrothiopyrano[2,3-d][1,3]thiazole-6-carboxamide: shares structural similarities with other thiazole and thiopyran derivatives.

    Thiazole Derivatives: Compounds such as 2-aminothiazole and benzothiazole.

    Thiopyran Derivatives: Compounds such as thiopyran-4-one and thiopyran-2-carboxylic acid.

Uniqueness

The unique combination of the thiazole and thiopyran rings, along with the specific substitution pattern, gives this compound distinct chemical and biological properties

Properties

CAS No.

488800-90-4

Molecular Formula

C14H14N2O3S2

Molecular Weight

322.4 g/mol

IUPAC Name

7-(4-methoxyphenyl)-2-oxo-3,5,6,7-tetrahydrothiopyrano[2,3-d][1,3]thiazole-6-carboxamide

InChI

InChI=1S/C14H14N2O3S2/c1-19-8-4-2-7(3-5-8)10-9(12(15)17)6-20-13-11(10)21-14(18)16-13/h2-5,9-10H,6H2,1H3,(H2,15,17)(H,16,18)

InChI Key

WNZGEMXWMYMOQV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2C(CSC3=C2SC(=O)N3)C(=O)N

solubility

40 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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